Trimebutine-d9 Maleate Salt is a deuterated derivative of trimebutine, a compound primarily utilized for its pharmacological effects in treating gastrointestinal disorders. Trimebutine itself is known for its antimuscarinic properties and weak mu-opioid agonist effects, making it effective in managing conditions like irritable bowel syndrome and other functional bowel disorders. The maleate salt form enhances the stability and solubility of the compound, facilitating better absorption and efficacy in therapeutic applications .
Trimebutine was first introduced in 1969 and has been widely used across various countries. The specific maleate salt form has been developed to improve the pharmacokinetic properties of trimebutine, making it a subject of ongoing research and development in pharmaceutical applications . The deuterated variant, Trimebutine-d9 Maleate Salt, is synthesized for use in advanced analytical studies and clinical research to trace metabolic pathways and enhance the understanding of drug interactions.
Trimebutine-d9 Maleate Salt belongs to the class of compounds known as antispasmodics. It is categorized under gastrointestinal agents due to its specific action on the gut's smooth muscle, providing relief from spasms and discomfort associated with digestive disorders.
The synthesis of Trimebutine-d9 Maleate Salt involves several chemical reactions starting from trimebutine. The process typically includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product. Techniques such as chromatography may be employed to isolate and purify Trimebutine-d9 Maleate Salt from by-products .
The molecular formula for Trimebutine-d9 Maleate Salt is with a molecular weight of approximately 411.5 g/mol . The structure can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are utilized to confirm the incorporation of deuterium into the molecule, providing insights into its structural integrity and purity.
Trimebutine-d9 Maleate Salt can undergo various chemical reactions typical of organic compounds:
The stability of Trimebutine-d9 Maleate Salt under physiological conditions is crucial for its application in therapeutic settings. Studies often focus on its degradation pathways and interactions with other compounds within biological systems .
The mechanism through which Trimebutine-d9 Maleate Salt exerts its effects involves modulation of gastrointestinal motility:
These mechanisms collectively lead to reduced abdominal pain and improved bowel function .
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to assess purity and concentration during formulation development .
Trimebutine-d9 Maleate Salt is primarily used in scientific research settings:
This compound represents a significant advancement in understanding drug interactions within biological systems while offering potential therapeutic benefits for patients suffering from functional bowel disorders .
Trimebutine-d9 Maleate Salt (C₂₂H₂₀D₉NO₅·C₄H₄O₄) is a deuterated analog of the gastrointestinal agent trimebutine maleate. Its molecular architecture features nine deuterium atoms (D9) strategically incorporated at the three methoxy groups (–OCH₃) of the 3,4,5-trimethoxybenzoate moiety, replacing all nine hydrogen atoms with deuterium. This results in three trideuteriomethoxy groups (–OCD₃) attached to the benzoate ring [1] [3] [6]. The maleate counterion (C₄H₄O₄) remains non-deuterated. The isotopic labeling pattern is confirmed by the molecular formula and the SMILES notation: [2H]C([2H])([2H])Oc1cc(cc(OC([2H])([2H])[2H])c1OC([2H])([2H])[2H])C(=O)OCC(CC)(N(C)C)c2ccccc2.OC(=O)\C=C/C(=O)O
[1] [3]. The molecular weight is precisely 512.6 g/mol, contrasting with 503.54 g/mol for the non-deuterated form due to the mass difference between hydrogen and deuterium [1] [4].
Table 1: Atomic Composition of Trimebutine-d9 Maleate Salt
Component | Molecular Formula | Key Isotopic Features |
---|---|---|
Trimebutine-d9 | C₂₂H₂₀D₉NO₅ | Three –OCD₃ groups |
Maleate Ion | C₄H₄O₄ | Non-deuterated |
Total | C₂₆H₂₄D₉NO₉ | Molecular Weight: 512.6 g/mol |
Deuteration induces subtle but significant changes in physicochemical properties:
^1H
NMR signal for –OCH₃ protons (δ ~3.8 ppm) disappears in the deuterated form, while ^{13}C
NMR shows a triplet for the deuterated carbon (δ ~55–60 ppm) due to J_{C–D}
coupling [10]. FTIR reveals a C–D stretching band at ~2100–2200 cm⁻¹, absent in the non-deuterated compound [1]. Table 2: Comparative Properties of Trimebutine-d9 vs. Non-Deuterated Form
Property | Trimebutine-d9 Maleate | Trimebutine Maleate |
---|---|---|
Molecular Weight | 512.6 g/mol | 503.54 g/mol |
Purity (HPLC) | >95% | >98% |
Methoxy Group | –OCD₃ | –OCH₃ |
Key NMR Feature | Absent –OCH₃ signal; triplet for C–D | Singlet at δ ~3.8 ppm (^1H NMR) |
FTIR Marker | C–D stretch at 2100–2200 cm⁻¹ | No C–D absorption |
Crystallography: X-ray diffraction (XRD) studies of non-deuterated trimebutine maleate reveal a monoclinic crystal system with space group P2₁/c. The structure shows hydrogen bonding between the maleate carboxylate and the tertiary amine of trimebutine. Deuteration is expected to minimally alter crystal packing due to similar bond lengths (C–D: 1.09 Å vs. C–H: 1.07 Å), though lattice parameters may slightly increase due to isotopic effects [4] [10].
NMR Spectroscopy:
^1H
NMR: Signals for aromatic protons (δ 6.8–7.8 ppm) and aliphatic chains (δ 0.8–3.5 ppm) persist, while methoxy proton signals vanish. ^{13}C
NMR: The methoxy carbons appear as triplets (J ≈ 22 Hz) at δ ~56 ppm due to deuterium coupling, unlike singlets in non-deuterated analogs [6] [10]. ^2H
NMR: A singlet resonance at ~3.8 ppm confirms deuterium localization at methoxy groups [10]. FTIR Spectroscopy: Key bands include:
Trimebutine-d9 Maleate Salt exhibits enhanced stability in several domains:
Table 3: Stability Profile of Trimebutine-d9 Maleate Salt
Stress Condition | Degradation Rate (vs. Non-Deuterated) | Major Degradation Pathway |
---|---|---|
Heat (60°C, 10 days) | 30% slower | De-esterification |
Acidic Hydrolysis (pH 3) | 2× slower | Ester hydrolysis |
Alkaline Hydrolysis (pH 9) | 1.7× slower | Ester hydrolysis |
UV Light (300–400 nm) | 40% slower | Oxidative demethylation |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1